2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid
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Overview
Description
2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid is a synthetic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2-oxo-4-propyl-2H-chromen.
Final Product Formation: The resulting intermediate is further reacted with propanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-oxo-2H-chromen-4-yl derivatives: These compounds share a similar chromen core structure and exhibit comparable biological activities.
Coumarin derivatives: Known for their anticoagulant and anticancer properties, these compounds are structurally related to the chromen derivatives.
Uniqueness
2-(((7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl)amino)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl and amino substituents enhance its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(7-hydroxy-2-oxo-4-propylchromen-8-yl)methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-4-10-7-14(19)22-15-11(10)5-6-13(18)12(15)8-17-9(2)16(20)21/h5-7,9,17-18H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKOIIDFSEFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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